molecular formula C13H9Cl2NO B1453162 3-(2,3-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187169-04-5

3-(2,3-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1453162
M. Wt: 266.12 g/mol
InChI Key: HLFSGPZJCUVNQP-UHFFFAOYSA-N
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Description

“2,3-Dichlorobenzoyl chloride” is an organic compound with the molecular formula C7H3Cl3O and a molecular weight of 209.46 . It’s used as a building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dichlorobenzoyl)-4-methylpyridine” are not available, “2,3-Dichlorobenzoyl chloride” is a key starting material for the synthesis of lamotrigine .


Molecular Structure Analysis

The molecular structure of “2,3-Dichlorobenzoyl chloride” consists of a benzene ring substituted with two chlorine atoms and a carbonyl chloride group .


Physical And Chemical Properties Analysis

“2,3-Dichlorobenzoyl chloride” is a solid at room temperature . It has a molecular weight of 209.46 .

Scientific Research Applications

  • Electrophoretic Separation Techniques : A study by Wren (1991) explored the optimization of pH in electrophoretic separation of substituted methylpyridines, which includes compounds similar to 3-(2,3-Dichlorobenzoyl)-4-methylpyridine. This research is significant in understanding the separation processes in chemistry.

  • Supramolecular Chemistry : Research by Khalib et al. (2014) on proton-transfer complexes assembled from substituted methylpyridines, demonstrates the role of such compounds in forming supramolecular structures. These structures are crucial in the development of advanced materials and nanotechnology.

  • Crystal Structure Analysis : A study on the structure and spectroscopic behavior of the adduct of 3-methylpyridine with dichloro-nitrophenol by Majerz et al. (1993) provides insights into the molecular interactions and crystallography of such compounds.

  • Antitumor Activity : The synthesis and antitumor activity of a compound structurally related to 3-(2,3-Dichlorobenzoyl)-4-methylpyridine were explored by Grivsky et al. (1980), indicating potential applications in medicinal chemistry and drug discovery.

  • Chemical Synthesis and Characterization : A paper by Xia (2001) discusses the synthesis and crystal structure of a compound involving a dichlorobenzoyl group, similar to 3-(2,3-Dichlorobenzoyl)-4-methylpyridine. This research is fundamental to understanding the chemical properties and potential applications of such compounds.

  • Fluorescence Probes and Organic Light-Emitting Diodes (OLEDs) : The study by Prior et al. (2014) on the synthesis of certain pyridinones indicates the potential use of related compounds in creating fluorescence probes and OLEDs, demonstrating the material science applications of these compounds.

  • Chemical Engineering and Industrial Applications : Research on microreaction systems for the synthesis of related compounds by Sang et al. (2020) highlights the industrial relevance and the potential for efficient, safe production processes.

Safety And Hazards

“2,3-Dichlorobenzoyl chloride” is classified as acutely toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life .

properties

IUPAC Name

(2,3-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSGPZJCUVNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222793
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorobenzoyl)-4-methylpyridine

CAS RN

1187169-04-5
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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